molecular formula C46H92O4S2Sn B12671710 Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate CAS No. 83846-45-1

Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate

Cat. No.: B12671710
CAS No.: 83846-45-1
M. Wt: 892.1 g/mol
InChI Key: PZFKTBOCRDJZHY-UHFFFAOYSA-L
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Description

Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is a complex organotin compound with the molecular formula C46H92O4S2Sn. This compound is characterized by its unique structure, which includes diisooctyl groups and a didodecylstannylene core linked by thioether bridges. It is primarily used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate typically involves the reaction of diisooctyl propionate with didodecylstannylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether bridges to thiols.

    Substitution: The diisooctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate exerts its effects involves the interaction of its organotin core with various molecular targets. The compound can form stable complexes with proteins and enzymes, altering their activity. The thioether bridges play a crucial role in stabilizing these interactions, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate
  • Diisooctyl 3,3’-((dibutylstannylene)bis(thio))dipropionate

Uniqueness

Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is unique due to its longer alkyl chains (dodecyl groups), which provide enhanced stability and reactivity compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring high thermal and chemical stability.

Biological Activity

Overview of Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate

This compound is an organotin compound that incorporates both thioether and propionate functionalities. Organotin compounds are known for their diverse applications, including their use in biocides, stabilizers in plastics, and as catalysts in various chemical reactions. This compound's unique structure suggests potential biological activities that merit exploration.

Antimicrobial Properties

Organotin compounds have been extensively studied for their antimicrobial properties. Research indicates that they can exhibit significant activity against a range of bacteria and fungi. The presence of sulfur in the structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

  • Mechanism of Action : Organotin compounds typically act by binding to thiol groups in proteins, leading to the inhibition of enzymatic activity and disruption of cellular functions.

Cytotoxicity and Anticancer Activity

Some organotin derivatives have shown cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or necrosis in tumor cells.

  • Case Studies :
    • A study on similar organotin compounds demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), highlighting their potential as anticancer agents.
    • Another investigation reported that certain organotin compounds could inhibit cell proliferation by interfering with cell cycle progression.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organotin compounds are known for their toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals.

  • Environmental Impact : The persistence of organotin compounds in the environment raises concerns about bioaccumulation and ecological toxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialEffective against bacteria and fungi
1
CytotoxicityInduces apoptosis in cancer cells
ToxicityPotential endocrine disruptor; aquatic toxicity

Properties

CAS No.

83846-45-1

Molecular Formula

C46H92O4S2Sn

Molecular Weight

892.1 g/mol

IUPAC Name

6-methylheptyl 3-[didodecyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C12H25.2C11H22O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h2*1,3-12H2,2H3;2*10,14H,3-9H2,1-2H3;/q;;;;+2/p-2

InChI Key

PZFKTBOCRDJZHY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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